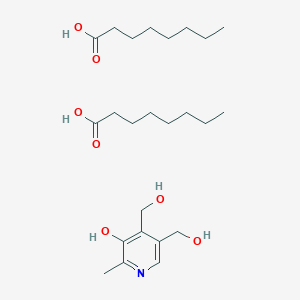
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine dicaprylate involves esterification of pyridoxine with caprylic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods: Industrial production of pyridoxine dicaprylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxine dicaprylate undergoes various chemical reactions, including:
Esterification: Formation of esters with other acids.
Hydrolysis: Breakdown into pyridoxine and caprylic acid in the presence of water and an acid or base catalyst.
Oxidation and Reduction: Involvement in redox reactions due to the presence of hydroxyl groups
Common Reagents and Conditions:
Esterification: Caprylic acid, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide (catalyst).
Oxidation: Potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Pyridoxine and caprylic acid.
Oxidation: Oxidized derivatives of pyridoxine.
Reduction: Reduced derivatives of pyridoxine
Aplicaciones Científicas De Investigación
Pyridoxine dicaprylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer properties.
Industry: Utilized in cosmetic formulations for its antistatic and conditioning properties
Mecanismo De Acción
Pyridoxine dicaprylate exerts its effects primarily through its active form, pyridoxal 5’-phosphate. This active form acts as a coenzyme in various biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. The compound interacts with specific enzymes and molecular targets, facilitating the conversion of substrates into products essential for cellular function .
Comparación Con Compuestos Similares
Pyridoxine (Vitamin B6): The parent compound, essential for various metabolic processes.
Pyridoxal: An aldehyde form of vitamin B6, involved in amino acid metabolism.
Pyridoxamine: An amine form of vitamin B6, also involved in amino acid metabolism
Uniqueness of Pyridoxine Dicaprylate: Pyridoxine dicaprylate is unique due to its esterified form, which enhances its lipophilicity and allows for better incorporation into lipid-based formulations. This property makes it particularly useful in cosmetic and pharmaceutical applications where enhanced skin penetration and stability are desired .
Propiedades
Fórmula molecular |
C24H43NO7 |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid |
InChI |
InChI=1S/C8H11NO3.2C8H16O2/c1-5-8(12)7(4-11)6(3-10)2-9-5;2*1-2-3-4-5-6-7-8(9)10/h2,10-12H,3-4H2,1H3;2*2-7H2,1H3,(H,9,10) |
Clave InChI |
IMCSHHYECBJTOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)
![ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B14792749.png)
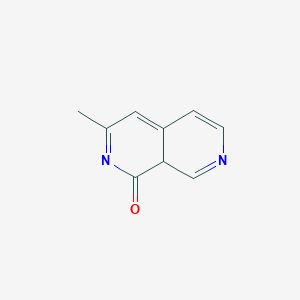
![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)
![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)
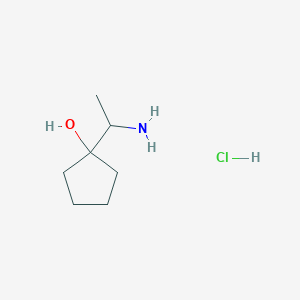
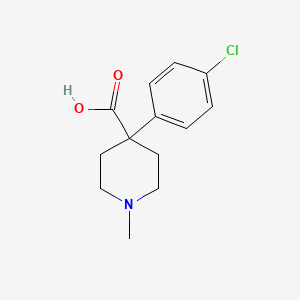
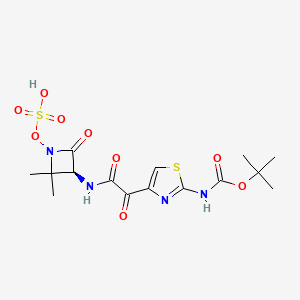
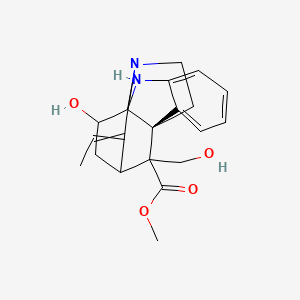
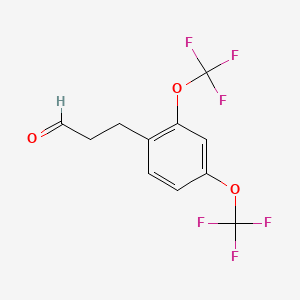
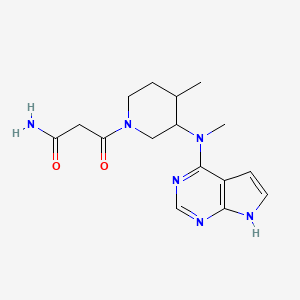

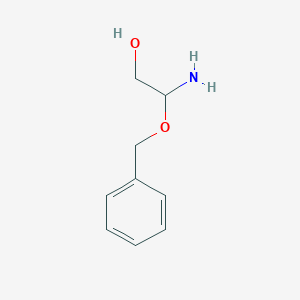
![N-[2-[(4-ethoxypyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14792819.png)
